molecular formula C10H8ClNO2 B567917 Methyl 5-chloro-1H-indole-6-carboxylate CAS No. 1245643-61-1

Methyl 5-chloro-1H-indole-6-carboxylate

Cat. No.: B567917
CAS No.: 1245643-61-1
M. Wt: 209.629
InChI Key: OXHPSEFJDMSMRV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-1H-indole-6-carboxylate typically involves the esterification of 5-chloroindole-6-carboxylic acid. This can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its reaction with methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoindole derivative, while oxidation can produce an indole-2,3-dione derivative.

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl indole-6-carboxylate
  • 5-chloroindole-6-carboxylic acid

Comparison: Methyl 5-chloro-1H-indole-6-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group, which can influence its reactivity and biological activity. Compared to Methyl indole-5-carboxylate and Methyl indole-6-carboxylate, the chlorine atom in this compound can participate in additional substitution reactions, providing a broader range of synthetic possibilities .

Properties

IUPAC Name

methyl 5-chloro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHPSEFJDMSMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677823
Record name Methyl 5-chloro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-61-1
Record name Methyl 5-chloro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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